N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
The compound N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a cyclohexyl-thiazolidinedione core linked to a methylsulfonyl-piperidine carboxamide moiety. However, its exact therapeutic indications and mechanism of action remain under investigation.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S2/c1-26(23,24)18-8-6-11(7-9-18)15(21)17-12-4-2-3-5-13(12)19-14(20)10-25-16(19)22/h11-13H,2-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQOVACIWMQQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCC2N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also referred to by its CAS number 942677-18-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 340.42 g/mol. The compound contains a thiazolidine ring, which is known for its various biological activities, including enzyme inhibition and antibacterial properties.
1. Antibacterial Activity
Research has demonstrated that compounds containing the piperidine nucleus exhibit varying degrees of antibacterial activity. For instance, studies on related piperidine derivatives have shown moderate to strong efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group in the structure enhances this activity, making it a candidate for further exploration in antibiotic development.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on critical enzymes like acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies reported IC50 values indicating significant inhibition potential . The urease inhibitory activity is also noteworthy as it can be beneficial in managing urinary tract infections and related conditions.
3. Anticancer Potential
The thiazolidine derivatives have shown promise in anticancer research. Compounds with similar structures have been reported to exhibit antiproliferative effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, although specific studies on this compound are still emerging.
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of piperidine derivatives and evaluated their antibacterial properties against multiple strains. Among these, the compound exhibited notable activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as a broad-spectrum antibiotic .
Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, the compound was tested alongside other derivatives for AChE and urease inhibition. It demonstrated competitive inhibition with promising IC50 values comparable to established inhibitors in the literature .
Research Findings Summary
| Activity | Description | IC50 Values |
|---|---|---|
| Antibacterial | Effective against Salmonella typhi, Bacillus subtilis, etc. | Moderate to strong |
| Acetylcholinesterase Inhibition | Significant inhibitor; potential for Alzheimer's treatment | Specific values pending |
| Urease Inhibition | Effective in preventing urease activity; beneficial for urinary tract health | Specific values pending |
Comparison with Similar Compounds
Apremilast (CAS-608141-41-9)
Structural Comparison :
Therapeutic Overlap :
- Both compounds target chronic inflammatory conditions (e.g., psoriasis, arthritis). However, apremilast is clinically validated for these indications, whereas the target compound lacks published clinical data.
| Parameter | Target Compound | Apremilast |
|---|---|---|
| Core Structure | Thiazolidinedione-cyclohexyl | Isoindole-1,3-dione |
| Key Functional Group | Methylsulfonyl-piperidine carboxamide | Ethoxy-methoxyphenyl-methylsulfonyl |
| Primary Target | PPAR-γ (hypothesized) | PDE4 |
| Clinical Status | Preclinical/Unconfirmed | FDA-approved for psoriasis/arthritis |
N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Structural Comparison :
- This analog (KS-00003JU3) replaces the thiazolidinedione-cyclohexyl group with a phenoxyphenyl-trifluoromethylpyrimidine system.
- Functional Implications :
- The trifluoromethylpyrimidine group enhances metabolic stability and binding affinity for kinase targets (e.g., JAK/STAT pathways).
- The methylsulfonyl group in the target compound may improve solubility compared to the trifluoromethylpyrimidine moiety.
Therapeutic Divergence :
- While the target compound’s TZD group suggests metabolic applications (e.g., diabetes), the pyrimidine-based analog is more likely optimized for oncology or autoimmune disorders.
| Parameter | Target Compound | KS-00003JU3 |
|---|---|---|
| Core Structure | Thiazolidinedione-cyclohexyl | Trifluoromethylpyrimidine-phenoxyphenyl |
| Key Functional Group | Methylsulfonyl-piperidine carboxamide | Piperidine carboxamide |
| Likely Targets | PPAR-γ, inflammatory cytokines | Kinases (e.g., JAK3) |
| Therapeutic Focus | Metabolic/Inflammatory disorders | Oncology/Autoimmunity |
Research Findings and Gaps
- Target Compound: No peer-reviewed studies directly evaluating its efficacy or toxicity are available. Preclinical data are inferred from structural analogs.
- Apremilast : Demonstrated 33–41% reduction in Psoriasis Area Severity Index (PASI) scores in Phase III trials.
- Pyrimidine Analogs : KS-00003JU3 showed IC₅₀ values of <100 nM against JAK3 in vitro, but clinical relevance is unconfirmed.
Critical Research Needs :
- Target compound: Validate PPAR-γ binding affinity and assess off-target effects (e.g., cardiovascular risks associated with TZDs).
- Comparative pharmacokinetics: Solubility and bioavailability relative to apremilast and pyrimidine analogs require investigation.
Q & A
Basic: What are the optimal synthetic routes for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction yields be improved?
Answer: The synthesis typically involves multi-step processes, including cyclohexylamine functionalization, thiazolidinedione ring formation, and piperidine carboxamide coupling. Key steps include:
- Cyclohexylamine Derivatization : Introduce the 2,4-dioxothiazolidin-3-yl moiety via cyclocondensation of thiourea derivatives with α-ketoesters under acidic conditions .
- Piperidine Sulfonylation : React piperidine-4-carboxylic acid with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate .
- Coupling Optimization : Use carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation between intermediates. Yields (34–67% in analogous compounds) depend on solvent polarity, temperature (50–80°C), and stoichiometric ratios of reactants .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological target specificity of this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., replacing methylsulfonyl with phenylsulfonyl) or cyclohexyl substituents to assess steric/electronic effects on target binding .
- In Vitro Assays : Test inhibition of enzymes like carbonic anhydrase (via stopped-flow CO₂ hydration assays) or kinases (via radiometric assays) to correlate structural changes with activity .
- Computational Docking : Perform molecular dynamics simulations to predict interactions with target proteins (e.g., docking into human carbonic anhydrase IX active sites) .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 1.42–4.49 ppm for piperidine protons ), and IR for functional groups (e.g., 1614 cm⁻¹ for amide C=O ).
- Chromatography : HPLC with UV detection (≥98% purity criteria) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Validate empirical formulas (e.g., ≤0.5% deviation in C/H/N percentages ).
Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Answer:
- Meta-Analysis : Compare assay conditions (e.g., IC₅₀ values under varying pH or cofactor concentrations) .
- Orthogonal Validation : Replicate key findings using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) .
- Structural Elucidation : Use X-ray crystallography (e.g., COD entry 2230670 for analogous piperidine-carboxamides) to confirm stereochemical assignments that may affect activity .
Basic: What in vitro biological assays are recommended for preliminary efficacy screening?
Answer:
- Enzyme Inhibition : Use fluorometric assays (e.g., human carbonic anhydrase IX with 4-nitrophenyl acetate substrate) to measure IC₅₀ .
- Cell-Based Viability : Test cytotoxicity in cancer cell lines (e.g., MTT assays) with EC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for dopamine D3 receptor affinity studies) .
Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?
Answer:
- ADMET Prediction : Use QSAR models to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Metabolic Stability : Simulate Phase I/II metabolism (e.g., cytochrome P450 interactions via Schrödinger’s ADMET Predictor) .
- Solubility Enhancement : Apply COSMO-RS theory to design salt forms or prodrugs with improved aqueous solubility .
Basic: What are the key stability considerations for long-term storage of this compound?
Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., analogs stable up to 120°C ).
- Hydrolytic Sensitivity : Store in anhydrous DMSO or ethanol at –20°C to prevent amide bond hydrolysis .
- Light Protection : Use amber vials to avoid photodegradation of the thiazolidinedione ring .
Advanced: How should in vivo efficacy studies be designed to evaluate therapeutic potential?
Answer:
- Animal Models : Use xenograft mice (e.g., HT-29 colon carcinoma) to assess tumor growth inhibition .
- Dosing Regimens : Optimize oral bioavailability via pharmacokinetic profiling (Cmax, t½) in rodents .
- Toxicology : Conduct GLP-compliant studies to measure hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
